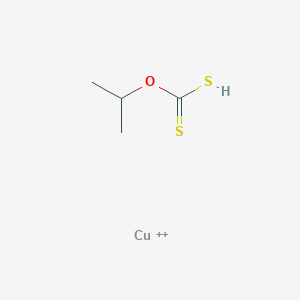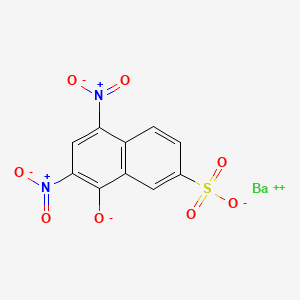
barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate is a chemical compound with the molecular formula C10H4BaN2O8S. It is also known as barium 8-hydroxy-5,7-dinitronaphthalene-2-sulphonate. This compound is characterized by the presence of barium ions and a naphthalene ring substituted with nitro and sulfonate groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate typically involves the reaction of 8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid with barium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The raw materials are mixed in precise proportions, and the reaction is monitored to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the naphthalene ring.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Products include various oxidized forms of the naphthalene ring.
Reduction: Major products are the corresponding amino derivatives.
Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are modulated by the presence of the compound.
Comparison with Similar Compounds
Similar Compounds
Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate: Similar structure but contains sodium instead of barium.
Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate: Another sodium salt with similar chemical properties.
Uniqueness
Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate is unique due to the presence of barium ions, which impart distinct chemical and physical properties compared to its sodium counterparts. The barium ion can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where sodium salts may not be effective.
Properties
CAS No. |
55482-31-0 |
|---|---|
Molecular Formula |
C10H4BaN2O8S |
Molecular Weight |
449.54 g/mol |
IUPAC Name |
barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H6N2O8S.Ba/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;/h1-4,13H,(H,18,19,20);/q;+2/p-2 |
InChI Key |
PDVPNFDBPRYEOP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].[Ba+2] |
Related CAS |
483-84-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


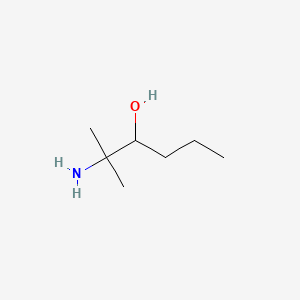
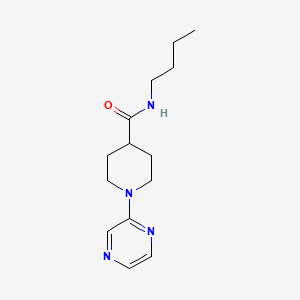

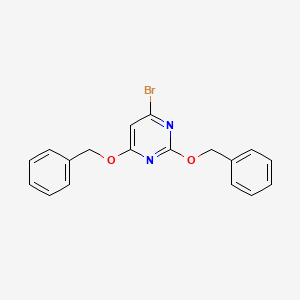
![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
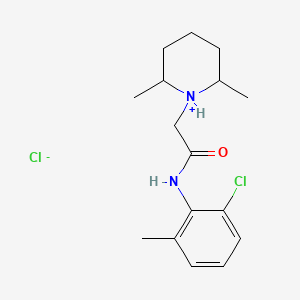
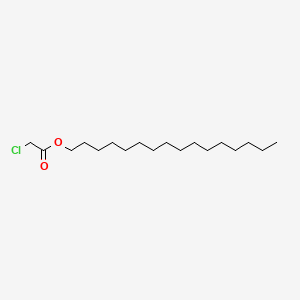
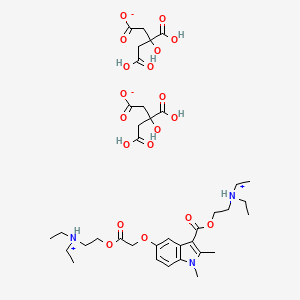
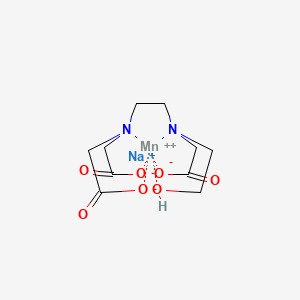
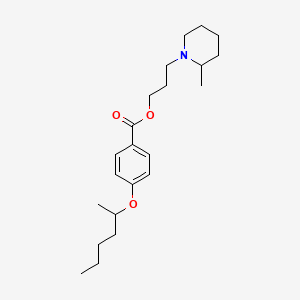
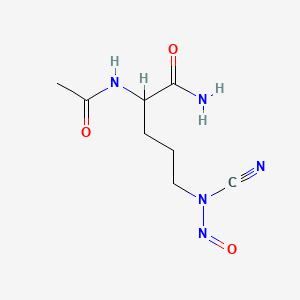
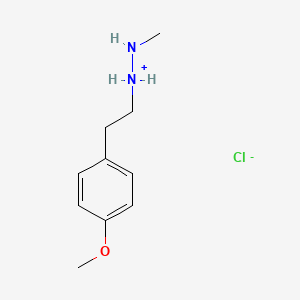
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
